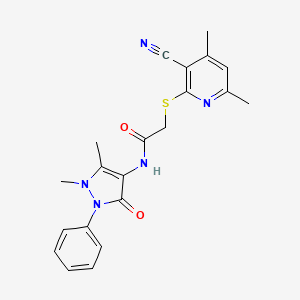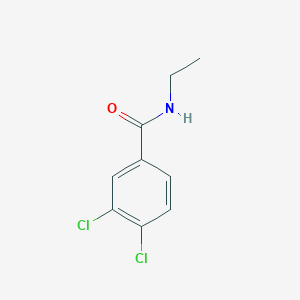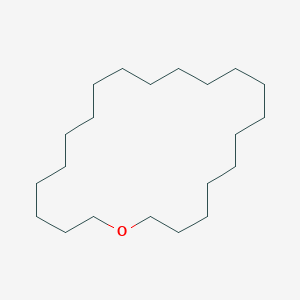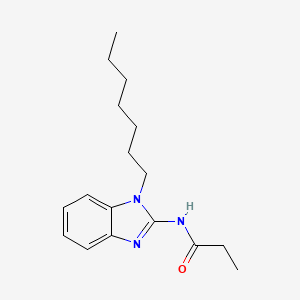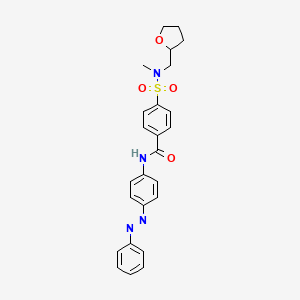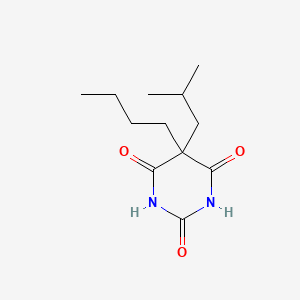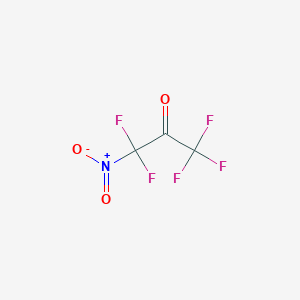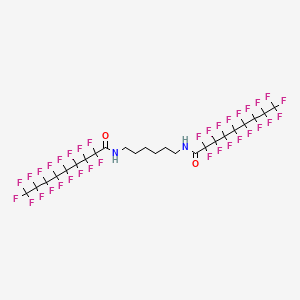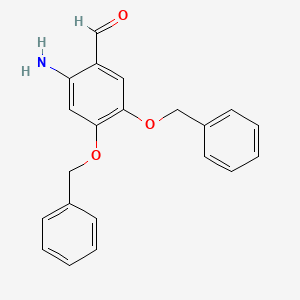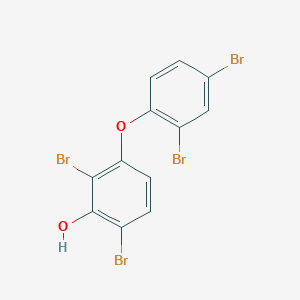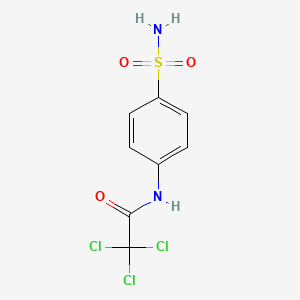
Acetamide, N-(4-(aminosulfonyl)phenyl)-2,2,2-trichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-(aminosulfonyl)phenyl)-2,2,2-trichloro- is a chemical compound known for its unique structure and properties It is a derivative of acetamide, featuring a sulfonamide group attached to a phenyl ring, which is further substituted with a trichloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(aminosulfonyl)phenyl)-2,2,2-trichloro- typically involves the reaction of 4-aminobenzenesulfonamide with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4-(aminosulfonyl)phenyl)-2,2,2-trichloro- undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The trichloromethyl group can be reduced to form corresponding methyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-(aminosulfonyl)phenyl)-2,2,2-trichloro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a dihydrofolate reductase (DHFR) inhibitor, which is important in the development of antimicrobial and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-(aminosulfonyl)phenyl)-2,2,2-trichloro- involves its interaction with molecular targets such as enzymes. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. This inhibition can lead to the suppression of cell growth and proliferation, making it useful in antimicrobial and anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(aminosulfonyl)phenyl)acetamide
- N-(4-(aminosulfonyl)phenyl)ethylacetamide
- N-(4-(aminosulfonyl)phenyl)propionamide
Uniqueness
Acetamide, N-(4-(aminosulfonyl)phenyl)-2,2,2-trichloro- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Propiedades
Número CAS |
22795-59-1 |
|---|---|
Fórmula molecular |
C8H7Cl3N2O3S |
Peso molecular |
317.6 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C8H7Cl3N2O3S/c9-8(10,11)7(14)13-5-1-3-6(4-2-5)17(12,15)16/h1-4H,(H,13,14)(H2,12,15,16) |
Clave InChI |
UVSDXEXYSKIAKH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
